
2-(Benzenesulfonyl)isoindole-1,3-dione
Overview
Description
2-(Benzenesulfonyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes a benzenesulfonyl group attached to an isoindole-1,3-dione core, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 2-(Benzenesulfonyl)isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields . This reaction is typically carried out in toluene under green, waste-free conditions with high atom economy. Another approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
2-(Benzenesulfonyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of isoindole derivatives, including 2-(benzenesulfonyl)isoindole-1,3-dione. Research indicates that these compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HCT-116 (colon cancer) cells. For instance:
- In Vitro Studies : The compound was evaluated for its inhibitory effects on cell viability using MTT assays, showing significant cytotoxicity with IC50 values in the micromolar range .
- In Vivo Studies : Xenograft models in nude mice have shown that treatment with isoindole derivatives leads to reduced tumor sizes and improved survival rates compared to control groups .
Study Type | Cell Line | IC50 Value (µM) | Effect |
---|---|---|---|
In Vitro | A549 | 15.72 | Significant inhibition |
In Vivo | A549 (xenograft) | N/A | Reduced tumor growth |
Neuroprotective Effects
Isoindole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer’s disease. Some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and memory function:
- Molecular Docking Studies : These studies indicate strong binding affinities of isoindole derivatives to AChE, suggesting potential therapeutic applications for neurodegenerative diseases .
Compound | AChE Inhibition IC50 (µM) |
---|---|
Derivative I | 1.12 |
Derivative II | 21.24 |
Anti-inflammatory and Antibacterial Activities
The compound has also been reported to possess anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Evaluation : Compounds derived from isoindole-1,3-dione have shown effective inhibition zones comparable to standard antibiotics like gentamicin .
Activity Type | Target Organism | Effect |
---|---|---|
Antibacterial | Staphylococcus aureus | Comparable to gentamicin |
Anti-inflammatory | Macrophage cultures | Reduced IL-6 levels |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of isoindole derivatives against A549 cells using both in vitro and in vivo models. The results indicated that certain compounds significantly inhibited tumor growth in xenograft models while maintaining acceptable safety profiles .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of isoindole derivatives in a model of Alzheimer's disease. The study utilized molecular docking to predict binding affinities to AChE and confirmed significant inhibition through biochemical assays .
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease . The presence of an acidic proton at the 2-position of the imide nitrogen allows for various chemical reactions, including aminomethylation .
Comparison with Similar Compounds
2-(Benzenesulfonyl)isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but lacks the benzenesulfonyl group, which imparts different chemical properties and reactivity.
N-Substituted isoindoline-1,3-diones:
Tricyclic isoindole-1,3-dione derivatives: These compounds have multiple rings and complex structures, offering broad potential for use in chemical production and clinical medicine.
Properties
IUPAC Name |
2-(benzenesulfonyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-13-11-8-4-5-9-12(11)14(17)15(13)20(18,19)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSKCHHCQOWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281899 | |
Record name | 2-(benzenesulfonyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19871-20-6 | |
Record name | NSC23397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(benzenesulfonyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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